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molecular formula C15H19NO3 B8353104 7-Methoxy-n-methylspiro[2h-1-benzopyran-2,4'-piperidine]-4(3h)-one

7-Methoxy-n-methylspiro[2h-1-benzopyran-2,4'-piperidine]-4(3h)-one

Cat. No. B8353104
M. Wt: 261.32 g/mol
InChI Key: XESXFYWHPOJINV-UHFFFAOYSA-N
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Patent
US06645973B1

Procedure details

To a stirred solution of 2-hydroxy-4-methoxyacetophenone (4.08 g, 24.58 mmol) in anhydrous methyl alcohol (60 cm3) under an atmosphere of dry nitrogen was added 1-methyl-4-piperidinone (3 cm3, 24.58 mmol) followed by pyrrolidine (4 cm3, 47.92 mmol) and the solution was heated to reflux. After 7 h, a further portion of 1-methyl-4-piperidinone (0.6 cm3, 4.76 mmol) was added and the mixture was heated to reflux for a further 4.5 h. It was then allowed to cool to room temperature before the volatile fractions were removed under reduced pressure. The resulting oil was treated with dichloromethane (100 cm3), washed with water (5×100 cm3), dried over anhydrous sodium sulfate to afford a dark viscous oil (6.33 g, 24.25 mmol) which partially crystallised on standing over a long period of time.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[OH:12])=[O:3].[CH3:13][N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.N1CCCC1>CO>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:2](=[O:3])[CH2:1][C:17]3([O:12][C:5]=2[CH:6]=1)[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]3

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)O
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was treated with dichloromethane (100 cm3)
WASH
Type
WASH
Details
washed with water (5×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC1=CC2=C(C(CC3(CCN(CC3)C)O2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.25 mmol
AMOUNT: MASS 6.33 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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